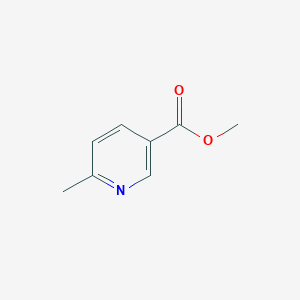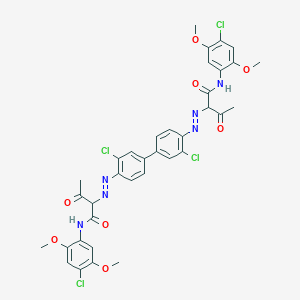
Pigment yellow 83
Overview
Description
Pigment Yellow 83 (PY83) is a synthetic organic pigment used in a variety of applications, including textiles, plastics, paints, and printing inks. It is a bright yellow pigment that is highly resistant to heat, light, and chemicals. PY83 is a member of the arylide family of pigments and is characterized by its excellent transparency, lightfastness, and resistance to weathering. In addition to its use in industrial applications, PY83 is used in the laboratory as a fluorescent indicator for the detection of certain molecules.
Scientific Research Applications
Pigment Accumulation in Living Organisms : PY83 is used in research to understand pigment accumulation and physiological roles in living organisms, as demonstrated in a study on the colors of durum wheat (Ficco et al., 2014).
Printing Inks : It crystallizes in a herringbone arrangement with planar molecules, playing a crucial role as yellow pigments for printing inks (Schmidt, Dinnebier, & Kalkhof, 2007).
Optical Filter and Protection : The macular yellow pigment serves as an optical filter, absorbing blue light and reducing chromatic aberration. It also has a protective capacity, preventing actinic damage (Nussbaum, Pruett, & Delori, 1981).
Cool Roof and Surface Coating : Synthesized pigments are promising as NIR reflective yellow colorants for applications such as cool roof and surface coatings (Raj et al., 2017).
Pigmentation in Drosophila : The yellow gene is involved in the formation of black melanin in Drosophila, possibly playing a structural role in anchoring pigment deposits or pigmentation enzymes in the cuticle (Hinaux et al., 2018).
Environmentally Benign Colorants : New yellow pigments, such as Ce0.8Zr0.2O2, are emerging as viable alternatives to toxic inorganic colorants for coloring plastics (Vishnu et al., 2009).
Food and Nutrition : Carotenoids, including PY83, have applications in the environment, food and nutrition, disease control, and as antimicrobial agents (Kirti et al., 2014).
Natural Colorant in Food Products : Yellow pigment extracted from Tecoma castanifolia can be used as a natural colorant and antioxidant additive in food products (Sharmila et al., 2019).
Mechanism of Action
Target of Action
Pigment Yellow 83, also known as 2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] or CI 21108, is primarily used as a colorant . Its primary targets are the materials it is intended to color, such as plastics, coatings, inks, and other substances .
Mode of Action
The compound imparts color through its interaction with light. When light strikes the compound, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color yellow .
Biochemical Pathways
Instead, its role is primarily physical, involving the absorption and reflection of light .
Result of Action
The primary result of this compound’s action is the imparting of a yellow color to the materials it is used in. It is known for its high color strength, good lightfastness, and bleed properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has good weathering durability in saturated colors, and good fastness to heat, solvents, and acids/alkali . At temperatures greater than 200°C, when incorporated in polymers, the pigment may decompose .
Safety and Hazards
When handling Pigment Yellow 83, it is recommended to avoid breathing dust, use a NIOSH-certified dust respirator, and wash hands immediately after use . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
It is known that the compound is synthesized from three components, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in these synthesis processes
Cellular Effects
It has been suggested that at temperatures above 200°C, when incorporated in polymers, Pigment Yellow 83 may decompose to form measurable amounts of DCB, which is a suspect human carcinogen . This indicates that this compound could potentially influence cell function and cellular processes under certain conditions.
Molecular Mechanism
The compound is synthesized from three components, suggesting a complex mechanism of action involving multiple steps and interactions with various biomolecules
Temporal Effects in Laboratory Settings
It is known that the compound has good fastness to heat, solvents, and acids/alkali, indicating that it is stable under a variety of conditions
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. One study suggests that no adverse effects were seen after 4-7 weeks of oral administration of Pigment Yellow 12, a similar compound, at 1000 mg/kg/day, the highest dose tested
Metabolic Pathways
Given its complex structure and low solubility, it is likely that this compound interacts with various enzymes or cofactors during its synthesis
Transport and Distribution
It is known that the compound has good fastness to heat, solvents, and acids/alkali, suggesting that it may be stable and persistent in various environments
Subcellular Localization
A study on Monascus pigments, which are similar to this compound, found that the proteins encoded by the pigments’ biosynthetic gene cluster were compartmentalized in various subcellular locations
properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)23(39)13-31(27)53-5)45-43-25-9-7-19(11-21(25)37)20-8-10-26(22(38)12-20)44-46-34(18(2)48)36(50)42-28-16-30(52-4)24(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPXRNUMARIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl4N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021453 | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Yellow powder; [Trust Chem MSDS] | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5567-15-7 | |
| Record name | Pigment Yellow 83 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5567-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005567157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HO7X7FV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



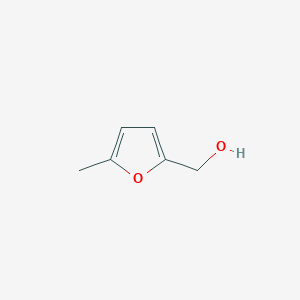

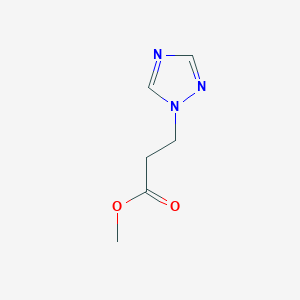
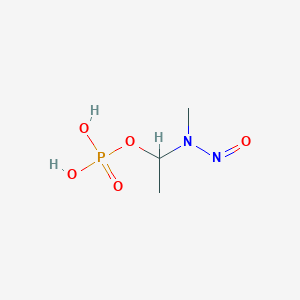
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
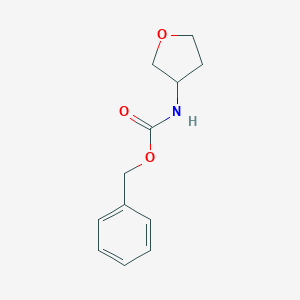




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)

